alpha-D-Glucopyranose, O-(N-acetyl-alpha-neuraminosyl)-(2.3)-O-beta-D-galactopyranosyl-(1.4)-, monoammonium salt
Description
This compound is a trisaccharide composed of three distinct monosaccharide units: (1) alpha-D-glucopyranose linked via a β(1→4) glycosidic bond to (2) beta-D-galactopyranose, which is further connected via an α(2→3) linkage to (3) N-acetyl-alpha-neuraminic acid (Neu5Ac, a sialic acid derivative). The monoammonium salt form enhances solubility, likely counterbalancing the carboxylate group of Neu5Ac. This structure is significant in glycobiology due to sialic acid's role in cellular recognition, immune modulation, and pathogen binding .
Properties
CAS No. |
97416-76-7 |
|---|---|
Molecular Formula |
C23H42N2O19 |
Molecular Weight |
650.6 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane |
InChI |
InChI=1S/C23H39NO19.H3N/c1-6(28)24-11-7(29)2-23(22(37)38,42-18(11)12(31)8(30)3-25)43-19-13(32)9(4-26)40-21(16(19)35)41-17-10(5-27)39-20(36)15(34)14(17)33;/h7-21,25-27,29-36H,2-5H2,1H3,(H,24,28)(H,37,38);1H3/t7-,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19-,20+,21-,23-;/m0./s1 |
InChI Key |
ZORDZHRGSMIZPA-BBQKPCPVSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O.N |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O.N |
Origin of Product |
United States |
Biological Activity
Alpha-D-Glucopyranose, O-(N-acetyl-alpha-neuraminosyl)-(2.3)-O-beta-D-galactopyranosyl-(1.4)-, monoammonium salt is a complex carbohydrate that plays significant roles in various biological processes. This compound is a glycosylated form of glucose that exhibits diverse biological activities, including immunomodulation, cell signaling, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 650.58 g/mol. It consists of multiple sugar units linked through glycosidic bonds, which contribute to its biological functionality.
| Property | Value |
|---|---|
| Molecular Formula | C23H42N2O19 |
| Molecular Weight | 650.58 g/mol |
| CAS Number | 70472-21-8 |
Immunomodulatory Effects
Research indicates that alpha-D-glucopyranose derivatives can modulate immune responses. For instance, studies have shown that glycosylated compounds can enhance the activity of macrophages and other immune cells, potentially improving host defense mechanisms against pathogens . The presence of N-acetyl neuraminic acid (sialic acid) in the structure is particularly important for these immunomodulatory effects as it influences cell-cell interactions and immune signaling pathways.
Antiviral Properties
The compound has been investigated for its antiviral properties. Sialic acids are known to play a critical role in viral infections by acting as receptors for viruses such as influenza and HIV. The glycosylation pattern of this compound may interfere with viral binding and entry into host cells, thereby exhibiting potential as an antiviral agent .
Antioxidant Activity
The antioxidant properties of alpha-D-glucopyranose derivatives have also been documented. Antioxidants are crucial in mitigating oxidative stress within cells, which can lead to various diseases including cancer and neurodegenerative disorders. The ability of this compound to scavenge free radicals suggests its potential use in therapeutic formulations aimed at reducing oxidative damage .
Case Study 1: Immunomodulation in Cancer Therapy
A study published in Biochemical Journal explored the effects of glycosylated compounds on cancer cell lines. The results indicated that treatment with alpha-D-glucopyranose derivatives led to increased apoptosis in tumor cells while enhancing the cytotoxic activity of immune cells . This dual action suggests a promising avenue for developing cancer therapies that leverage the immunomodulatory properties of this compound.
Case Study 2: Antiviral Efficacy Against Influenza
In vitro studies demonstrated that alpha-D-glucopyranose could inhibit the replication of influenza virus by blocking its entry into host cells. This was attributed to the competitive inhibition of viral hemagglutinin by sialic acid residues present in the compound . Such findings underscore its potential utility in antiviral drug development.
Comparison with Similar Compounds
Lactose (beta-D-galactopyranosyl-(1→4)-D-glucopyranose)
- Structural Similarity : Shares the β(1→4)-linked galactose-glucose backbone with the target compound.
- Key Difference : Lacks the α(2→3)-linked Neu5Ac moiety and the ammonium counterion.
- Functional Role : Primarily a dietary carbohydrate, whereas the target compound’s sialylation enables roles in cell signaling and microbial adhesion .
N-Acetyllactosamine (Galβ1→4GlcNAc)
- Structural Similarity : Contains a β(1→4) galactose linkage but substitutes glucose with N-acetylglucosamine (GlcNAc) .
- Key Difference : The target compound’s glucose lacks acetylation, and its terminal Neu5Ac introduces a negative charge.
- Functional Role : N-Acetyllactosamine is a component of blood group antigens, while the target’s sialylation broadens its specificity in viral receptor binding (e.g., influenza hemagglutinin) .
Sialylated Derivatives
α(2→6)-Sialyllactose (Neu5Acα2→6Galβ1→4Glc)
- Structural Similarity : Both are trisaccharides with sialic acid linked to lactose.
- Key Difference : The α(2→6) linkage in sialyllactose vs. α(2→3) in the target compound.
- Functional Role : α(2→6)-Sialyllactose is abundant in human milk, while α(2→3)-linked variants (like the target) are critical in avian influenza virus binding .
Fucosylated Trisaccharides (e.g., Fucα1→3Galβ1→4GlcNAc)
- Structural Similarity : Branched oligosaccharides with modifications on galactose.
- Key Difference : Fucose replaces Neu5Ac, altering charge and receptor specificity.
- Functional Role : Fucosylation mediates selectin-dependent leukocyte adhesion, contrasting with the target’s role in pathogen recognition .
Acarbose (4,6-dideoxy-4-{[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}-α-D-glucopyranosyl-(1→4)-α-D-glucopyranose)
- Structural Similarity: Both are oligosaccharides with non-reducing terminal modifications.
- Key Difference : Acarbose contains a cyclohexene ring and inhibits α-glucosidases, whereas the target’s sialic acid enables lectin binding.
- Functional Role : Acarbose is a therapeutic agent for diabetes, while the target compound may serve as a receptor analog .
Structural and Functional Analysis
Table 1. Comparative Analysis of Key Features
Physicochemical Properties
- Solubility: The monoammonium salt enhances aqueous solubility (>200 mg/mL) compared to free acid forms of sialylated compounds.
- Stability : The α(2→3) linkage is acid-labile, requiring neutral storage conditions, whereas lactose and N-acetyllactosamine are more stable .
Q & A
Q. What are the key synthetic strategies for regioselective glycosylation in the preparation of this trisaccharide derivative?
The compound’s synthesis involves regioselective glycosidic bond formation. Ortho ester intermediates are critical for controlling stereochemistry, particularly for the (2→3) linkage between N-acetylneuraminic acid (Neu5Ac) and galactose. For example, acetyl or benzyl protecting groups on hydroxyls direct coupling reactions, while trichloroacetimidate donors enable high-yield glycosylation under mild acidic conditions . The monoammonium salt form is typically introduced via ion exchange after deprotection.
Q. Which spectroscopic and crystallographic methods are most reliable for structural validation?
- NMR : 2D experiments (COSY, HSQC, HMBC) resolve overlapping signals in the anomeric region (δ 4.5–5.5 ppm). Key correlations include the Neu5Ac α-(2→3) linkage (Gal H3 to Neu5Ac H3ax) and β-(1→4) linkage (Glc H1 to Gal H4) .
- X-ray crystallography : Suitable for confirming the pyranose ring conformations (e.g., ⁴C₁ for glucose) and glycosidic bond angles. Requires high-purity crystals, often obtained via vapor diffusion with acetonitrile/water .
- Mass spectrometry : ESI-MS in negative mode detects the [M–NH₄]⁻ ion, while MS/MS fragmentation verifies linkage patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic models for glycosidic bond geometry?
Discrepancies often arise from dynamic conformations in solution (NMR) versus static crystal packing (X-ray). For example:
- Torsion angles (Φ/Ψ) : NMR NOEs may suggest flexibility in the Neu5Ac-(2→3)-Gal linkage, while X-ray shows a fixed geometry. Molecular dynamics simulations (≥100 ns) can reconcile these by modeling solvent effects .
- Hydrogen bonding : Crystallography may reveal intermolecular H-bonds that stabilize specific conformations absent in solution. Compare NMR solvent perturbation studies (D₂O vs. DMSO-d₆) to identify artifactual packing effects .
Q. What experimental designs are optimal for evaluating this compound’s role in glycan-mediated biological interactions (e.g., microbial adhesion)?
- Surface plasmon resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics with lectins (e.g., influenza hemagglutinin) or immune receptors. Use a reference flow cell with underivatized galactose to subtract nonspecific binding .
- Cell-based assays : Treat human epithelial cells with the compound (0.1–10 mM) and challenge with fluorescently labeled pathogens (e.g., E. coli). Quantify inhibition via flow cytometry .
- Metabolic labeling : Incorporate ¹³C-labeled glucose into the trisaccharide to track uptake and processing in bacterial biofilms via NMR metabolomics .
Methodological Considerations Table
| Parameter | NMR Analysis | X-ray Crystallography |
|---|---|---|
| Anomeric Configuration | α/β determined by ³J₁,₂ coupling (3–4 Hz vs. 0–1 Hz) | Direct visualization of axial/equatorial OH groups |
| Linkage Validation | Inter-residue NOEs (e.g., Glc H1 to Gal H4) | Φ/Ψ angles from electron density maps |
| Limitations | Dynamic averaging in solution | Requires stable crystal formation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

